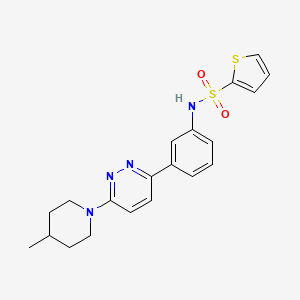

N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C23H26N4O2S . It is available for purchase from certain chemical suppliers.

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene-2-sulfonamide group attached to a phenyl ring, which is further connected to a pyridazin-3-yl group with a 4-methylpiperidin-1-yl substituent .Physical and Chemical Properties Analysis

This compound has a molecular weight of 422.55. It has 6 hydrogen bond acceptors and 1 hydrogen bond donor. It has 5 rotatable bonds and 6 nitrogen and oxygen atoms. Its partition coefficient (logP) is 5.195 and its distribution coefficient (logD) is 5.189. Its water solubility (LogSw) is -5.11. Its polar surface area is 65.275 .Scientific Research Applications

Synthesis of Heterocyclic Compounds : Research demonstrates the synthesis of various heterocyclic compounds containing a sulfonamido moiety, which are significant in the development of new substances with biological activity. These compounds have shown potential as inhibitors of human carbonic anhydrases, which are involved in several biochemical processes (Komshina et al., 2020).

Antibacterial and Antimicrobial Activities : Studies indicate the efficacy of sulfonamide derivatives in exhibiting antibacterial properties. Novel heterocyclic compounds containing sulfonamido moieties have been synthesized and tested for their antibacterial activity, indicating their potential in medical and pharmaceutical applications (Azab et al., 2013).

One-Pot Synthesis Techniques : Research has been conducted on the one-pot synthesis of various sulfonamides, showcasing efficient methods for producing these compounds. This includes the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using catalytic zinc chloride, which presents an efficient and cost-effective approach (Yu et al., 2014).

Study of Interaction with Proteins : The interaction between sulfonamide derivatives and proteins like bovine serum albumin has been studied. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds (Zhang et al., 2015).

Potential Anticancer Properties : Some studies have focused on the synthesis of sulfonamide derivatives and their evaluation as potential anticancer agents. This includes the investigation of their cytotoxic effects on various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Redda et al., 2011).

Properties

IUPAC Name |

N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S2/c1-15-9-11-24(12-10-15)19-8-7-18(21-22-19)16-4-2-5-17(14-16)23-28(25,26)20-6-3-13-27-20/h2-8,13-15,23H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJIUXQIUGXGLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368061.png)

![1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2368063.png)

![Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone](/img/structure/B2368075.png)

![N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2368078.png)

![3'-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368080.png)

![[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2368082.png)